N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide
Description
N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide is a synthetic organic compound featuring a hybrid scaffold combining tetrahydrobenzothiophene, furan carboxamide, and phenyl ketone moieties. Its molecular formula is C₂₂H₂₀N₃O₃S, with an average molecular mass of 406.48 g/mol and a ChemSpider ID of 32768939 . The structure includes a 3-cyano-substituted tetrahydrobenzothiophene ring linked via an aminoethyl bridge to a 2-oxo-2-phenyl group, further connected to a furan-2-carboxamide unit.
Properties
IUPAC Name |
N-[1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxo-2-phenylethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c23-13-16-15-9-4-5-11-18(15)29-22(16)25-20(19(26)14-7-2-1-3-8-14)24-21(27)17-10-6-12-28-17/h1-3,6-8,10,12,20,25H,4-5,9,11H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGISYNEUDOIKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate nitriles.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions.
Coupling with Furan Carboxamide: The final step involves coupling the benzothiophene derivative with furan-2-carboxylic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in various substitution reactions, especially at the furan and benzothiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Inhibition of JNK Kinases
One of the primary applications of this compound is as an inhibitor of the c-Jun N-terminal kinases (JNKs), specifically JNK2 and JNK3. A study identified several derivatives of this compound that exhibited potent inhibitory activity against these kinases:
| Compound | JNK3 pIC50 | JNK2 pIC50 | Selectivity |
|---|---|---|---|
| 5a | 6.7 | 6.5 | High |
| 11a | 6.6 | 6.5 | High |
These findings indicate that the compound may have therapeutic potential in treating conditions associated with JNK signaling pathways, such as neurodegenerative diseases and cancer .
Modulation of RORγt
Recent research has also explored derivatives of tetrahydro-benzothiophene compounds in modulating RORγt (Retinoic acid receptor-related orphan receptor gamma t), which plays a crucial role in immune response and inflammation. The derivatives demonstrated promising solubility and biological activity in vitro, suggesting potential applications in autoimmune disease therapies .
Case Study 1: JNK Inhibition
In a controlled study, the inhibition potency of various derivatives was assessed through enzyme assays and X-ray crystallography. The unique binding mode observed for the most potent inhibitors indicated their potential for selective targeting within the MAPK family, which could lead to fewer side effects compared to less selective drugs .
Case Study 2: RORγt Modulators
Another study focused on synthesizing and characterizing new derivatives aimed at RORγt modulation. These compounds were evaluated for their pharmacokinetic properties and biological activities in cellular models of inflammation. The results indicated a significant reduction in inflammatory markers, highlighting their therapeutic potential .
Mechanism of Action
The mechanism of action of N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide involves interaction with specific molecular targets, such as enzymes or receptors. The cyano group and benzothiophene core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Computational Similarity Analysis
highlights Tanimoto and Dice indices as metrics for quantifying molecular similarity. Using MACCS fingerprints:
Biological Activity
N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide is a compound of significant interest due to its potential biological activities. This article presents a detailed examination of its biological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a furan ring, a benzothiophene moiety, and a cyano group. The molecular formula is , with a molecular weight of approximately 338.4 g/mol .
Research indicates that compounds similar to this compound may exhibit anti-inflammatory , antitumor , and antiviral activities. The mechanism often involves interaction with specific biological targets such as enzymes or receptors involved in inflammatory pathways or cancer progression.
Anti-inflammatory Activity
Several studies have demonstrated the anti-inflammatory potential of related compounds. For instance, derivatives of benzothiophene have shown effectiveness in inhibiting pro-inflammatory cytokines, suggesting that the compound may exert similar effects through modulation of inflammatory mediators .
Antitumor Activity
In vitro studies have reported that compounds containing the benzothiophene structure can inhibit cancer cell proliferation. The proposed mechanism involves inducing apoptosis in cancer cells and disrupting cell cycle progression. A study highlighted that certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines .
Antiviral Activity
The antiviral properties of related compounds have been explored extensively. For example, some benzothiophene derivatives have been identified as potential inhibitors of viral replication by targeting viral polymerases or proteases. This suggests that this compound may also possess antiviral activity .
Case Studies and Research Findings
Q & A
Q. What role do isotopic labeling studies play in elucidating the compound’s metabolic stability?
- Methodology : Synthesize deuterated or ¹³C-labeled analogs (e.g., deuterium at the furan methyl group). Use LC-MS/MS to track metabolic degradation pathways in vitro (e.g., liver microsomes). Labeling clarifies sites of oxidative metabolism and guides structural stabilization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
